molecular formula C12H12ClN3O2 B572364 Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264047-21-3

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B572364
CAS No.: 1264047-21-3
M. Wt: 265.697
InChI Key: HHKHFZPLLFJZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved include signal transduction pathways that regulate cellular processes like inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials with tailored properties .

Properties

IUPAC Name

ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKHFZPLLFJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693320
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264047-21-3
Record name Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.